molecular formula C7H12O B3245761 2-Methylcyclopentanecarbaldehyde CAS No. 17206-62-1

2-Methylcyclopentanecarbaldehyde

Cat. No. B3245761
CAS RN: 17206-62-1
M. Wt: 112.17 g/mol
InChI Key: VPIXRTSTGGIYQW-UHFFFAOYSA-N
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Description

“2-Methylcyclopentanecarbaldehyde” is a chemical compound with the molecular formula C7H12O . It is also known by other names such as “(1R,2R)-2-Methylcyclopentanecarbaldehyde” and "Cyclopentanecarboxaldehyde, 2-methyl-, (1R,2R)-" .


Molecular Structure Analysis

The molecular structure of “2-Methylcyclopentanecarbaldehyde” consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 112.170 Da and the monoisotopic mass is 112.088814 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylcyclopentanecarbaldehyde” include a density of 1.0±0.1 g/cm3, a boiling point of 147.4±9.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . The compound also has an index of refraction of 1.508 and a molar refractivity of 34.4±0.3 cm3 .

Scientific Research Applications

1. Analytical Toxicology and Tobacco Research

A study by Schmeltz, Chiong, and Hoffmann (1978) explored the thermal degradation of plant growth regulators in tobacco, leading to the formation of isocyanic acid, which can react with ethanol and methanol in tobacco and tobacco smoke to form ethyl carbamate. This research is crucial for understanding the chemical changes and potential carcinogenic compounds in tobacco and its smoke (Schmeltz, Chiong, & Hoffmann, 1978).

2. Apoptotic Cell Death in Macrophage-Derived Cell Lines

Okado et al. (1996) investigated the cytotoxic effects of methylglyoxal and 3-deoxyglucosone on monocytic leukemia U937 cells. This study highlighted the role of 2-oxoaldehyde compounds, related to 2-Methylcyclopentanecarbaldehyde, in inducing apoptotic cell death, which has significant implications for understanding cell responses in hyperglycemic conditions (Okado et al., 1996).

3. Pharmaceutical Intermediates

In pharmaceutical research, BerlinMichael et al. (2007) demonstrated the oxidation of nitrogen-based methyl heteroaryls with molecular oxygen, which resulted in the synthesis of a versatile pharmaceutical intermediate, 2-[N-(tert-butoxycarbonyl)amino]-4-pyridinecarbaldehyde. This process, related to the oxidation of compounds like 2-Methylcyclopentanecarbaldehyde, is significant for large-scale pharmaceutical preparations (BerlinMichael et al., 2007).

properties

IUPAC Name

2-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXRTSTGGIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296072
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopentanecarbaldehyde

CAS RN

17206-62-1
Record name 2-Methylcyclopentanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17206-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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